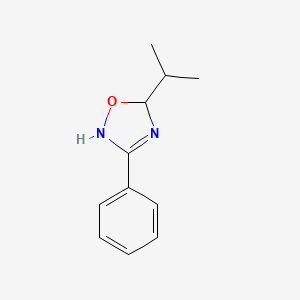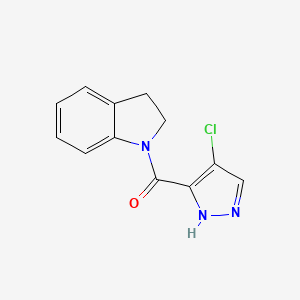![molecular formula C18H18N4O3 B10896005 N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B10896005.png)
N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, an ethylidene group, and a dimethoxybenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethylidene Group: The ethylidene group can be introduced by reacting the benzimidazole derivative with an appropriate aldehyde or ketone in the presence of a base.
Formation of the Dimethoxybenzohydrazide Moiety: The final step involves the reaction of the ethylidene-benzimidazole intermediate with 3,4-dimethoxybenzohydrazide under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.
Hydrazide Derivatives: Compounds with similar hydrazide moieties but different aromatic rings, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.
Dimethoxybenzene Derivatives: Compounds with similar dimethoxybenzene rings but different functional groups, such as 3,4-DIMETHOXYBENZALDEHYDE.
The uniqueness of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18N4O3/c1-11(17-19-13-6-4-5-7-14(13)20-17)21-22-18(23)12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-11+ |
InChI Key |
PNESVJJJDRKHPX-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1Z)-1-{2-[(5-chloro-2-hydroxyphenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B10895940.png)
![(5Z)-5-{[(2,3-dichlorophenyl)amino]methylidene}-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10895941.png)
![2,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10895947.png)

![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-N'-[(1E)-1-(1-methyl-1H-pyrazol-5-yl)ethylidene]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10895950.png)
![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10895951.png)
![(5Z)-5-({1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10895956.png)
![5-(difluoromethyl)-7-(furan-2-yl)-1-(3-methylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895965.png)


![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10895978.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10895983.png)
![4-chloro-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10895989.png)
